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Compound of Interest

Compound Name: 1-(Tetrahydro-2-furoyl)piperazine

Cat. No.: B048511 Get Quote

Benchmarking the Safety and Toxicity Profile of 1-
(Tetrahydro-2-furoyl)piperazine
An Objective Comparison for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the available safety and toxicity data for 1-
(Tetrahydro-2-furoyl)piperazine against its parent compound, piperazine. Due to the limited

publicly available quantitative toxicity data for 1-(Tetrahydro-2-furoyl)piperazine, this guide

synthesizes information from safety data sheets and compares it with the more extensively

studied profile of piperazine. Detailed protocols for key toxicological assays are provided to

support future research and standardized evaluation.

Comparative Safety and Toxicity Data
The following tables summarize the known hazard classifications and toxicological endpoints

for 1-(Tetrahydro-2-furoyl)piperazine and Piperazine. It is important to note the significant

lack of specific experimental toxicity data for 1-(Tetrahydro-2-furoyl)piperazine in the public

domain.

Table 1: Hazard Identification and Classification
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Hazard Parameter
1-(Tetrahydro-2-
furoyl)piperazine

Piperazine

GHS Classification

- Causes serious eye irritation

(H319)[1]- Causes severe skin

burns and eye damage (H314)

[2]- May cause respiratory

irritation

- Flammable solid (H228)-

Causes severe skin burns and

eye damage (H314)- May

cause an allergic skin reaction

(H317)- May cause allergy or

asthma symptoms or breathing

difficulties if inhaled (H334)-

Suspected of damaging fertility

or the unborn child (H361)

Primary Hazards
Skin/eye corrosion, respiratory

irritation[2]

Skin/eye corrosion, respiratory

and skin sensitization,

reproductive toxicity

Table 2: Acute Toxicity Data

Assay Endpoint
1-(Tetrahydro-2-
furoyl)piperazine

Piperazine

Acute Oral Toxicity LD50 (Rat, oral) No data available[2]
1900 - 2600 mg/kg[3]

[4]

Acute Dermal Toxicity LD50 (Rabbit, dermal) No data available 8300 mg/kg[5]

Acute Inhalation

Toxicity
LC50 (Mouse, 2 hr) No data available 5400 mg/m³[3]

Table 3: Genotoxicity and Cardiotoxicity
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Assay Endpoint
1-(Tetrahydro-2-
furoyl)piperazine

Piperazine

Genotoxicity (Ames) Mutagenicity No data available

Negative in bacterial

tests[6]. However, N-

nitroso derivatives of

piperazine can be

mutagenic[7].

Cardiotoxicity (hERG) IC50 No data available

No specific data

available for the

parent compound.

However, the N-aryl

piperazine moiety is a

known feature in

many hERG channel

inhibitors[8][9].

Experimental Protocols and Workflows
Standardized protocols are essential for generating comparable and reliable safety data. Below

are detailed methodologies for key in vitro and in vivo toxicity assays.

General In Vitro Toxicity Testing Workflow
The following diagram illustrates a typical workflow for assessing the safety profile of a new

chemical entity.
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Phase 1: Initial Screening

Phase 2: Specific Toxicity Endpoints

Phase 3: In Vivo Confirmation

Test Compound

Cytotoxicity Assay
(e.g., MTT, LDH)

Genotoxicity (Ames Test)
OECD 471

Cardiotoxicity (hERG Assay)

If cytotoxic,
determine concentration

Hepatotoxicity
(e.g., HepG2 cells)

Neurotoxicity
(e.g., Neuronal cell lines)

Acute Oral Toxicity
OECD 423

If in vitro signals warrant

Data Analysis & Risk Assessment
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Caption: A generalized workflow for safety and toxicity assessment.
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Acute Oral Toxicity - Acute Toxic Class Method (OECD
423)
This method is used to estimate the acute oral toxicity (and determine the LD50) of a

substance. It employs a stepwise procedure with a small number of animals.

Principle: A single dose of the test substance is administered orally to a group of animals.

The procedure is sequential, with dosing and observation of one group influencing the

decision for the next group. The method aims to classify the substance into a GHS toxicity

category using the minimum number of animals.[10][11]

Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.[10][12]

Dose Levels: The test uses defined starting doses (e.g., 5, 50, 300, 2000 mg/kg body

weight).[13]

Procedure:

Three fasted animals are dosed with the starting dose.

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[12][13]

Body weight is recorded at regular intervals.

The outcome (number of mortalities) determines the next step:

If mortality is observed in 2 or 3 animals, the test is stopped, and the substance is

classified.

If one animal dies, the test is repeated with three more animals at the same dose.

If no animals die, the test is repeated with three animals at the next higher dose level.

Endpoint: The primary endpoint is mortality, which allows for classification of the substance

according to GHS categories. Detailed clinical observations are also recorded.

Bacterial Reverse Mutation Assay (Ames Test, OECD
471)
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The Ames test is a widely used method to assess a compound's potential to induce gene

mutations (mutagenicity).[14]

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli

that are auxotrophic for an amino acid (histidine or tryptophan, respectively). The test

measures the ability of a substance to cause mutations that restore the bacteria's ability to

synthesize the required amino acid, allowing them to grow on a minimal medium.[15]

Metabolic Activation: The test is performed both with and without a metabolic activation

system (S9 fraction from rat liver) to simulate mammalian metabolism and detect substances

that become mutagenic after biotransformation.[14][16]

Procedure (Plate Incorporation Method):

The test compound, the bacterial tester strain, and (if required) the S9 mix are combined

in molten top agar.

This mixture is poured onto a minimal glucose agar plate.

Plates are incubated for 48-72 hours at 37°C.

The number of revertant colonies (colonies that have mutated and can now grow) is

counted.

Endpoint: A compound is considered mutagenic if it produces a concentration-related

increase in the number of revertant colonies over the background (negative control) level.

[14]
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Experimental Plates Control Plates

Prepare bacterial strains
(e.g., S. typhimurium TA98, TA100)

Bacteria + Compound (-S9) Bacteria + Compound (+S9)

Prepare test compound dilutions
and S9 mix (for metabolic activation)

Mix with top agar and pour onto
minimal glucose agar plates

Negative Control
(Bacteria + Vehicle)

Positive Control
(Bacteria + Known Mutagen)

Incubate at 37°C for 48-72 hours

Count revertant colonies

Analyze Data:
Compare test plates to negative control

Click to download full resolution via product page

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

hERG Potassium Channel Assay (Manual Patch Clamp)
This assay is the gold standard for assessing a compound's potential to block the hERG

(human Ether-à-go-go-Related Gene) potassium channel, an off-target effect linked to drug-

induced cardiac arrhythmia (Long QT Syndrome).[17][18]
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Principle: The whole-cell patch-clamp technique measures the flow of potassium ions

through hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

The effect of the test compound on this current is quantified.[17][19]

Procedure:

A glass micropipette filled with an electrolyte solution forms a high-resistance seal with the

membrane of a single cell expressing hERG channels.

The cell membrane under the pipette is ruptured to gain electrical access to the cell's

interior (whole-cell configuration).

A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.

[19][20]

The baseline hERG current is recorded.

The cell is then exposed to increasing concentrations of the test compound, and the hERG

current is recorded at each concentration.

Endpoint: The primary endpoint is the concentration of the compound that inhibits 50% of the

hERG current (IC50). A lower IC50 value indicates a higher risk of cardiotoxicity.

Potential Toxicity Pathways
While specific mechanistic data for 1-(Tetrahydro-2-furoyl)piperazine is unavailable, studies

on other piperazine derivatives suggest potential mechanisms for cardiotoxicity.
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Piperazine Derivative

hERG Channel Blockade Disruption of Ca2+
Homeostasis

Cardiac Arrhythmia Mitochondrial Membrane
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Caption: Putative cardiotoxicity pathway for piperazine derivatives.

This conceptual diagram illustrates how piperazine derivatives may induce cardiotoxicity.

Blockade of the hERG channel can directly lead to arrhythmia. Separately, disruption of

calcium balance can trigger mitochondrial dysfunction, leading to a loss of membrane potential,

reduced ATP production, and ultimately, cell death.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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